
4-(2-Aminoethyl)tetrahydrofuran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoethyl)tetrahydrofuran-3-ol is a chemical compound with the molecular formula C6H13NO2 It is a derivative of tetrahydrofuran, a heterocyclic compound containing an oxygen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)tetrahydrofuran-3-ol typically involves the following steps:
Starting Material: The synthesis begins with tetrahydrofuran, which is commercially available.
Functional Group Introduction: The introduction of the aminoethyl group can be achieved through a nucleophilic substitution reaction. This involves the reaction of tetrahydrofuran with ethylenediamine under controlled conditions.
Hydroxyl Group Introduction: The hydroxyl group can be introduced through a hydroxylation reaction, which involves the use of oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to form a primary amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ethylenediamine, halogenated compounds.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted tetrahydrofuran derivatives.
Scientific Research Applications
4-(2-Aminoethyl)tetrahydrofuran-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)tetrahydrofuran-3-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups in its structure allow it to form hydrogen bonds and electrostatic interactions with target molecules. This can lead to the inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran-3-yl)methanamine: Similar structure but lacks the hydroxyl group.
4-Aminotetrahydropyran: Contains a six-membered ring instead of a five-membered ring.
2-Aminoethanol: Lacks the tetrahydrofuran ring structure.
Uniqueness
4-(2-Aminoethyl)tetrahydrofuran-3-ol is unique due to the presence of both an amino group and a hydroxyl group in a tetrahydrofuran ring
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
4-(2-aminoethyl)oxolan-3-ol |
InChI |
InChI=1S/C6H13NO2/c7-2-1-5-3-9-4-6(5)8/h5-6,8H,1-4,7H2 |
InChI Key |
BDSBFIFRKYDPOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






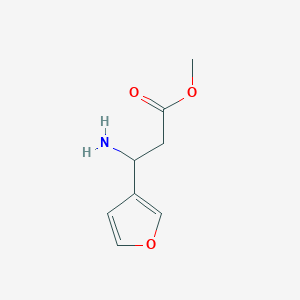

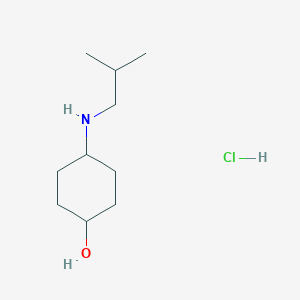
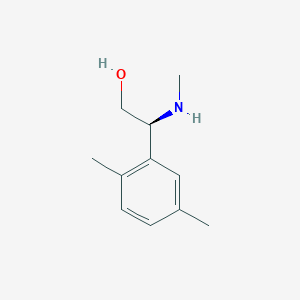
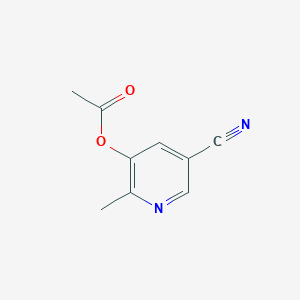
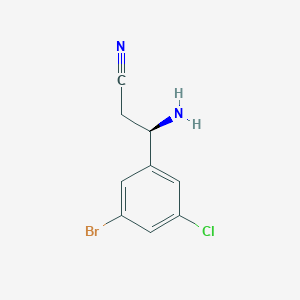
![Ethyl 3-bromo-7-isopropylpyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B13040672.png)
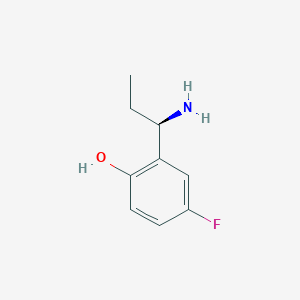

![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyphenyl)methanecarbohydrazonoylcyanide](/img/structure/B13040691.png)
